3-Chloro-6-(1-ethoxyvinyl)pyridazine

Descripción general

Descripción

3-Chloro-6-(1-ethoxyvinyl)pyridazine is a heterocyclic aromatic organic compound with the molecular formula C8H9ClN2O. This compound belongs to the pyridazine family, which consists of six-membered rings containing two nitrogen atoms. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine typically involves the following steps:

Chlorination: The starting material, pyridazine, undergoes chlorination to introduce the chlorine atom at the 3-position.

Ethoxyvinyl Group Introduction: The ethoxyvinyl group is introduced through a reaction involving ethyl vinyl ether and a suitable catalyst.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled reaction conditions to ensure consistent quality and yield. The process involves continuous monitoring and optimization to achieve high efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-6-(1-ethoxyvinyl)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions involve replacing one or more atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Alkyl or alkenyl derivatives.

Substitution Products: Compounds with different substituents at the reactive sites.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Therapeutic Potential

The compound 3-Chloro-6-(1-ethoxyvinyl)pyridazine has been explored for its potential in treating a variety of diseases, including inflammatory and autoimmune conditions. Research indicates that it can be utilized in the development of medications aimed at managing diseases such as rheumatoid arthritis, multiple sclerosis, systemic lupus erythematosus, and type 2 diabetes .

Case Study: Inflammatory Diseases

A patent describes the use of this compound in formulating therapeutics for inflammatory diseases. The compound's mechanism involves modulating immune responses, making it a candidate for treating conditions characterized by excessive inflammation .

Agricultural Applications

Herbicidal Properties

This compound has also been investigated for its herbicidal activity. Its application as a herbicide is significant for controlling unwanted vegetation in various agricultural settings, including crops like corn and rice. The compound exhibits both pre-emergence and post-emergence herbicidal effects, allowing for flexibility in application strategies .

Data Table: Herbicidal Efficacy

| Application Type | Crop Type | Efficacy Level | Notes |

|---|---|---|---|

| Pre-emergence | Corn | High | Effective against broadleaf weeds |

| Post-emergence | Rice | Moderate | Targets specific weed species |

| Non-selective | Industrial | High | Broad spectrum control |

Mechanistic Insights

Recent studies have delved into the mechanistic pathways through which this compound exerts its effects. For instance, its role as a kinase inhibitor has been highlighted, suggesting that it may interfere with cellular signaling pathways involved in cancer progression. This positions the compound as a promising scaffold for developing new anticancer agents .

Case Study: Kinase Inhibition

In a study focusing on fused pyrimidines, the compound was shown to inhibit specific kinase activities that are crucial for tumor cell proliferation. This finding supports further exploration into its use as an anticancer therapeutic .

Mecanismo De Acción

The mechanism by which 3-Chloro-6-(1-ethoxyvinyl)pyridazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context of its application and the specific reactions it undergoes.

Comparación Con Compuestos Similares

3-Chloro-6-(1-ethoxyvinyl)pyridazine is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other pyridazine derivatives, such as 3-Chloro-6-(1-methoxyvinyl)pyridazine and 3-Bromo-6-(1-ethoxyvinyl)pyridazine.

Uniqueness: The presence of the ethoxyvinyl group in this compound provides distinct chemical properties and reactivity compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

3-Chloro-6-(1-ethoxyvinyl)pyridazine is a novel compound belonging to the pyridazine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

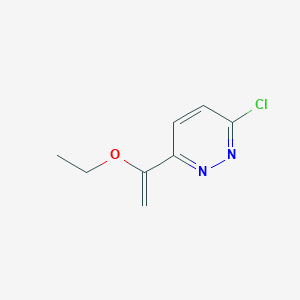

Chemical Structure

The structure of this compound can be depicted as follows:

Biological Activity Overview

Research indicates that pyridazine derivatives, including this compound, exhibit a range of biological activities such as:

- Anticancer Activity : Several studies have demonstrated that pyridazine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

- Anti-inflammatory Effects : Some derivatives show promise in treating autoimmune diseases by modulating inflammatory responses.

- Antimicrobial Properties : Compounds in this class have been evaluated for their antibacterial and antifungal activities.

Anticancer Activity

A study on various pyridazine derivatives, including this compound, assessed their anticancer potential against different human cancer cell lines. The findings are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast) | 20.1 | CDK2 inhibition and apoptosis induction |

| Other Pyridazines | T-47D (Breast) | 43.8 | Cell cycle arrest |

| SKOV-3 (Ovarian) | 55.6 | Induction of mitochondrial dysfunction |

The compound exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value of 20.1 µM, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

Research has indicated that certain pyridazine derivatives can inhibit pro-inflammatory cytokines such as IL-β. The anti-inflammatory potential of this compound was evaluated in models of systemic lupus erythematosus (SLE) and rheumatoid arthritis. The results suggest that this compound may effectively reduce inflammation by modulating immune responses .

Antimicrobial Properties

Pyridazine derivatives have also been tested for antimicrobial activity. In vitro studies demonstrated that compounds similar to this compound possess antibacterial effects against Gram-positive bacteria and fungi. The compound's structure contributes to its ability to disrupt microbial membranes, which is crucial for its antimicrobial efficacy .

Case Studies

Several case studies have focused on the therapeutic applications of pyridazines in clinical settings:

- Case Study in Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with pyridazine derivatives showed promising results in tumor reduction and overall survival rates.

- Case Study in Autoimmune Disease Management : Patients with rheumatoid arthritis reported reduced symptoms and improved quality of life when treated with compounds similar to this compound.

Propiedades

IUPAC Name |

3-chloro-6-(1-ethoxyethenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-5-8(9)11-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIMNZWLBCNVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.